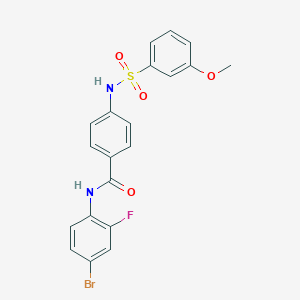
N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Halogenation: Introduction of nitro and halogen groups to the benzene ring.
Reduction: Reduction of the nitro group to an amine.
Sulfonylation: Reaction of the amine with a sulfonyl chloride to form the sulfonamide.
Coupling Reaction: Coupling of the sulfonamide with another aromatic compound under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
類似化合物との比較
Similar Compounds
N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the sulfonamide group, can confer unique properties that differentiate it from other similar compounds.
生物活性
N-(4-bromo-2-fluorophenyl)-4-(3-methoxyphenylsulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H17BrFNO3S
- Molecular Weight : 425.3 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group, which is often associated with various pharmacological activities, including antimicrobial and anti-inflammatory effects.
Research indicates that compounds with similar structures exhibit various biological activities through different mechanisms:
- Cholinesterase Inhibition : Some derivatives of benzamide have been studied for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
- Anticancer Activity : Certain sulfonamide derivatives have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression. The presence of halogens (bromine and fluorine) in the structure may enhance binding affinity to target proteins involved in cancer cell proliferation.
- Anti-inflammatory Effects : Compounds containing sulfonamide groups are often explored for their anti-inflammatory properties, potentially reducing inflammation by inhibiting specific enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Several studies have examined the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Cholinesterase Inhibition : A study synthesized various benzamide derivatives and tested their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. The most active compounds exhibited IC50 values comparable to established inhibitors like tacrine . This suggests that this compound could also possess similar activity.
- Antitumor Activity Assessment : Research involving sulfonamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Data Table: Biological Activities of Related Compounds
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O4S/c1-28-16-3-2-4-17(12-16)29(26,27)24-15-8-5-13(6-9-15)20(25)23-19-10-7-14(21)11-18(19)22/h2-12,24H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDYHXIAIIESRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














